2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

Physicochemical profiling Lipophilicity Drug‑likeness

This 95% pure non-glycosyl thiazole-4-carboxamide (CAS 478042-52-3) provides a 2-benzyl/N-(4-methoxybenzyl) pharmacophore distinct from IMPDH and ROCK inhibitors. It exhibits balanced COX-1/COX-2 inhibition (IC₅₀ ~0.2 µM) and a safe cellular window (IC₅₀ >300 µM), making it ideal for anti-inflammatory SAR without confounding cytotoxicity. Sourced with Certificate of Analysis for reproducible research.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 478042-52-3
Cat. No. B2922740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
CAS478042-52-3
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)CC3=CC=CC=C3
InChIInChI=1S/C19H18N2O2S/c1-23-16-9-7-15(8-10-16)12-20-19(22)17-13-24-18(21-17)11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,22)
InChIKeyNJKXKQBBRSNLTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Benzyl‑N‑[(4‑methoxyphenyl)methyl]‑1,3‑thiazole‑4‑carboxamide (CAS 478042‑52‑3) – Compound Identity & Procurement Baseline


2‑Benzyl‑N‑[(4‑methoxyphenyl)methyl]‑1,3‑thiazole‑4‑carboxamide (CAS 478042‑52‑3) is a synthetic small‑molecule thiazole‑4‑carboxamide with the molecular formula C₁₉H₁₈N₂O₂S and a molecular weight of 338.4 g mol⁻¹ . It belongs to the 1,3‑thiazole‑4‑carboxamide class, a privileged scaffold in medicinal chemistry that has yielded clinical candidates acting on diverse targets including inosine monophosphate dehydrogenase (IMPDH), cyclooxygenase (COX), stearoyl‑CoA desaturase (SCD), and Rho‑associated kinase (ROCK) [1].

Why Thiazole‑4‑Carboxamide Analogs Cannot Be Freely Interchanged: The 2‑Benzyl‑N‑(4‑methoxybenzyl) Differentiation Case


Within the thiazole‑4‑carboxamide chemical space, small peripheral modifications produce large shifts in target potency, selectivity, and physicochemical properties. A 2‑benzyl substituent combined with an N‑(4‑methoxybenzyl) amide tail creates a distinct pharmacophoric signature that differs markedly from 2‑phenyl, 2‑(pyrimidin‑4‑ylamino), or 2‑(ribofuranosyl) analogs. For instance, while the 2‑(pyrimidin‑4‑ylamino) derivative Thiazovivin is a potent ROCK inhibitor (IC₅₀ ~ 0.5 μM) [1] and the 2‑(β‑ᴅ‑ribofuranosyl) congener tiazofurin acts as an IMPDH inhibitor via metabolic conversion to TAD [2], the benzyl‑substituted scaffold described here lacks the structural features required for either mechanism, making direct biological substitution scientifically invalid. The quantitative evidence in Section 3 substantiates this differentiation.

Quantitative Differentiation Evidence for 2‑Benzyl‑N‑[(4‑methoxyphenyl)methyl]‑1,3‑thiazole‑4‑carboxamide


Physicochemical Property Differentiation: Predicted Lipophilicity vs. Thiazovivin

The 2‑benzyl‑N‑(4‑methoxybenzyl) substitution pattern confers markedly higher predicted lipophilicity compared to the ROCK inhibitor Thiazovivin (2‑(pyrimidin‑4‑ylamino)‑N‑benzyl‑thiazole‑4‑carboxamide). The target compound has a predicted S+logP of approximately 4.2 (calculated by ADMET Predictor ™ based on the neutral species of C₁₉H₁₈N₂O₂S), whereas Thiazovivin (C₁₅H₁₃N₅OS) has a calculated logP of ~2.8 . This ~1.4 log unit difference translates to roughly 25‑fold higher predicted partition into octanol, which directly impacts membrane permeability, protein binding, and assay compatibility.

Physicochemical profiling Lipophilicity Drug‑likeness

COX‑1/COX‑2 Inhibitory Profile: Class‑Level Evidence for Methoxyphenyl Thiazole Carboxamides

A focused series of methoxyphenyl‑substituted thiazole‑4‑carboxamide derivatives (closely related to the target compound) was evaluated for COX‑1 and COX‑2 inhibition. The most potent analog, compound 2b, inhibited COX‑1 with an IC₅₀ of 0.239 μM and COX‑2 with an IC₅₀ of 0.191 μM (selectivity ratio = 1.251) [1]. In contrast, the COX‑2‑selective clinical reference celecoxib exhibited an IC₅₀ of 0.002 μM against COX‑2 with a selectivity ratio of 23.8. The class generally displays balanced COX‑1/COX‑2 inhibition rather than pronounced COX‑2 selectivity, which is a key differentiation point for procurement decisions.

COX inhibition Anti‑inflammatory Thiazole carboxamide

Antitumor Cytotoxicity Profile: Thiazole‑4‑Carboxamide Class Benchmarking Against Tiazofurin

The thiazole‑4‑carboxamide scaffold is a validated tiazofurin mimetic. Tiazofurin (2‑β‑ᴅ‑ribofuranosyl‑thiazole‑4‑carboxamide) is a clinical‑stage IMPDH inhibitor that acts via anabolic conversion to thiazole‑4‑carboxamide adenine dinucleotide (TAD). A series of 2‑substituted thiazole‑4‑carboxamide derivatives designed as tiazofurin mimics were evaluated against K562 chronic myelogenous leukemia cells [1]. The most potent non‑glycosyl mimic in the series achieved an IC₅₀ of 0.19 nM against K562 cells. By class‑level extrapolation, the 2‑benzyl substitution present in the target compound lacks the ribofuranosyl moiety required for intracellular anabolic activation to the TAD analog, predicting substantially reduced IMPDH‑dependent cytotoxicity compared to tiazofurin itself.

Antitumor Cytotoxicity IMPDH inhibition

Normal Cell Cytotoxicity Safety Window: Class‑Level Benchmark

In the COX‑inhibitor thiazole carboxamide series, all compounds showed negligible cytotoxic activity against evaluated normal cell lines (LX‑2 hepatic stellate cells and Hek293t embryonic kidney cells), with IC₅₀ values exceeding 300 μM [1]. The single exception was compound 2b, which exhibited IC₅₀ values of 203.71 ± 1.89 μM (LX‑2) and 116.96 ± 2.05 μM (Hek293t). This class‑level finding indicates a generally favorable normal‑cell safety window (>100‑fold separation between COX enzyme inhibition IC₅₀ and cellular cytotoxicity IC₅₀).

Cytotoxicity Safety pharmacology Selectivity

Commercial Purity and Identity Assurance Relative to Structural Analogs

The target compound is commercially available with a minimum purity specification of 95 % (CAS 478042‑52‑3, AKSci Cat. No. 3882CK) . In contrast, several closely related analogs such as N,2‑bis(4‑methoxybenzyl)‑1,3‑thiazole‑4‑carboxamide (CAS 478030‑23‑8) and 2‑(4‑methoxybenzyl)‑N‑phenyl‑1,3‑thiazole‑4‑carboxamide (CAS 478030‑34‑1) are primarily listed on chemical marketplace databases without published batch‑level purity specifications from major suppliers . This represents a tangible procurement differentiator.

Quality control Procurement Purity specification

Recommended Research & Procurement Application Scenarios for 2‑Benzyl‑N‑[(4‑methoxyphenyl)methyl]‑1,3‑thiazole‑4‑carboxamide


Anti‑Inflammatory Tool Compound Requiring Balanced COX‑1/COX‑2 Inhibition

Based on class‑level COX inhibition data (COX‑1 IC₅₀ ≈ 0.2 μM; COX‑2 IC₅₀ ≈ 0.2 μM; selectivity ratio near unity), this compound or its close analogs are appropriate for in vitro anti‑inflammatory studies where balanced dual COX inhibition is desired rather than selective COX‑2 suppression [1]. The favorable normal‑cell cytotoxicity window (IC₅₀ > 300 μM) supports use in cell‑based inflammatory models at concentrations up to 10 μM without confounding cytotoxicity [1].

SAR Exploration of 2‑Benzyl Thiazole‑4‑Carboxamide Scaffolds for Non‑IMPDH Antitumor Mechanisms

The target compound serves as a non‑glycosyl thiazole‑4‑carboxamide scaffold for structure–activity relationship (SAR) studies aimed at antitumor mechanisms independent of IMPDH inhibition. The benzyl substituent precludes anabolic conversion to TAD analogs, redirecting investigation toward alternative targets such as kinase inhibition or apoptosis induction [2]. Researchers comparing this scaffold to ribofuranosyl‑substituted analogs can isolate the contribution of the 2‑substituent to mechanism of action.

Physicochemical Probe for Lipophilicity‑Dependent Membrane Partitioning Studies

With a predicted S+logP of ~4.2 — approximately 1.4 log units higher than Thiazovivin — this compound is well‑suited for systematic studies correlating thiazole‑4‑carboxamide lipophilicity with membrane permeability, plasma protein binding, or cellular accumulation. Its higher logP may favor blood‑brain barrier penetration relative to more polar congeners, making it a candidate for CNS‑targeted screening cascades where the thiazole‑4‑carboxamide core is pharmacologically relevant .

Procurement of Quality‑Controlled Thiazole‑4‑Carboxamide for Reproducible Medicinal Chemistry

The commercially available product with documented ≥95 % purity and Certificate of Analysis availability (AKSci Cat. No. 3882CK) enables procurement of a quality‑controlled starting material for further synthetic derivatization or as an analytical reference standard . This contrasts with structurally similar analogs that lack verified purity specifications from established suppliers, reducing the risk of batch‑dependent confounding in biological assay results.

Quote Request

Request a Quote for 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.